molecular formula C10H11N3S B13579771 5-[2-(Methylsulfanyl)phenyl]-1h-pyrazol-3-amine

5-[2-(Methylsulfanyl)phenyl]-1h-pyrazol-3-amine

Cat. No.: B13579771
M. Wt: 205.28 g/mol
InChI Key: GRLKXMCEPFCYJK-UHFFFAOYSA-N
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Description

5-[2-(Methylsulfanyl)phenyl]-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Methylsulfanyl)phenyl]-1h-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylsulfanyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent such as acetic acid to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency. Additionally, the use of environmentally benign solvents and reagents is often preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Methylsulfanyl)phenyl]-1h-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

5-[2-(Methylsulfanyl)phenyl]-1h-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 5-[2-(Methylsulfanyl)phenyl]-1h-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-Methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethanol
  • 3-methyl-1,5-diphenyl-1H-pyrazole derivatives

Uniqueness

5-[2-(Methylsulfanyl)phenyl]-1h-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its methylsulfanyl group can undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

5-(2-methylsulfanylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H11N3S/c1-14-9-5-3-2-4-7(9)8-6-10(11)13-12-8/h2-6H,1H3,(H3,11,12,13)

InChI Key

GRLKXMCEPFCYJK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=NN2)N

Origin of Product

United States

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